molecular formula C7H7N3O2 B1530535 8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1279089-06-3

8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B1530535
M. Wt: 165.15 g/mol
InChI Key: FGCFLFXNOJDGQS-UHFFFAOYSA-N
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Description

8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound with the CAS Number: 1279089-06-3 . It has a molecular weight of 165.15 . The IUPAC name for this compound is 8-methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-ol .


Molecular Structure Analysis

The InChI code for 8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is 1S/C7H7N3O2/c1-12-5-3-2-4-10-6(5)8-9-7(10)11/h2-4H,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Structural and Theoretical Studies

Research on compounds structurally related to "8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one" has focused on understanding their molecular structure and properties through experimental and theoretical methods. For instance, a study on the structural features of a similar compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, utilized single-crystal X-ray diffraction and FT-IR spectroscopy for molecular structure determination. Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods were conducted to compare experimental data with calculated structural parameters and vibrational assignments. This in-depth analysis helps in the understanding of molecular electrostatic potential (MEP) maps and frontier molecular orbitals, providing insights into the compound's reactivity and properties (Gumus et al., 2018).

Antimicrobial Activities

Another significant area of research is the evaluation of antimicrobial activities of triazolo-pyridine derivatives. Studies have synthesized novel compounds within this chemical class and assessed their effectiveness against various bacterial and fungal strains. For example, the synthesis and antibacterial activity of 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones revealed that these newly synthesized compounds exhibit promising antibacterial activity. Such findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria (Vartale et al., 2008).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315 and H319 . Precautionary measures include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-12-5-3-2-4-10-6(5)8-9-7(10)11/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCFLFXNOJDGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

CAS RN

1279089-06-3
Record name 8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of (3-methoxypyridin-2-yl)hydrazine (2.7 g, 19.4 mmol) in THF (70 mL) was added 1,1′-carbonyldiimidazole (15.75 g, 90.1 mmol) at RT. After 16 hours, the resultant solid was collected by filtration and washed with THF. The solid was dissolved in a mixture of MeOH (120 mL) and water (20 mL) and stirred at RT for 10 minutes before evaporating to dryness. The resultant residue was subjected to flash chromatography (SiO2, gradient 3 to 5% MeOH in CHCl3) to afford the title compound (2.81 g, 88%) as a white solid. LCMS (Method A): RT=2.08 min, [M+H]+=166.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15.75 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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